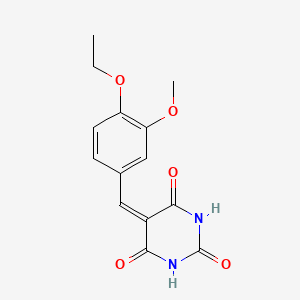

5-(4-ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(4-Ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a pyrimidine-2,4,6-trione core substituted with a benzylidene group bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This compound belongs to a class of molecules known for their solvatochromic, biological, and material science applications . Its synthesis typically involves Claisen-Schmidt condensation between barbituric acid and an appropriately substituted benzaldehyde derivative, as evidenced by analogous protocols for similar compounds (e.g., 5-(4-methoxybenzylidene)pyrimidine-trione) .

Properties

IUPAC Name |

5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-21-10-5-4-8(7-11(10)20-2)6-9-12(17)15-14(19)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJZEKKVTDIDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactivity

The α,β-unsaturated ketone system in the pyrimidine-trione core facilitates reactions such as:

Electrophilic Additions

-

Michael Addition : The conjugated enone system undergoes nucleophilic attacks at the β-position. For example, thiols or amines can add to the double bond .

-

Cycloadditions : Potential participation in Diels-Alder reactions with dienes, though specific examples for this compound are not documented.

Nucleophilic Substitutions

-

The methoxy and ethoxy groups on the benzylidene ring can undergo demethylation or dealkylation under strong acidic/basic conditions .

Functional Group Transformations

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound Substituents | Key Reactivity Differences |

|---|---|

| 4-Hydroxy-3-methoxybenzylidene | Higher susceptibility to oxidation due to phenol |

| 3-Methoxy-4-ethoxybenzylidene | Enhanced stability under basic conditions |

| 4-Chlorophenyl-substituted | Increased electrophilicity at the pyrimidine core |

Spectroscopic Characterization

-

¹H NMR : Distinct signals for the benzylidene proton (~δ 8.5 ppm), ethoxy (δ 4.14 ppm, quartet), and methoxy groups (δ 3.7–3.9 ppm) .

-

IR : Strong carbonyl stretches at ~1740 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=C) .

Stability Considerations

Scientific Research Applications

5-(4-ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene group can facilitate interactions with hydrophobic pockets in proteins, while the ethoxy and methoxy groups can participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological and physicochemical properties of pyrimidine-trione derivatives are highly dependent on the substituents on the benzylidene moiety. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy and ethoxy groups enhance solubility and solvatochromic shifts compared to halogenated derivatives .

- Biological Activity: Dimethylamino and hydroxy substituents correlate with antiproliferative and antioxidant effects, respectively, while ethoxy/methoxy combinations may target fibrotic pathways .

Pharmacological Activity Comparison

Contradictions : While methoxy derivatives show broad antimicrobial activity, ethoxy analogs like the target compound may prioritize fibrotic pathways, suggesting substituent-dependent target specificity .

Solubility and Stability

Biological Activity

5-(4-ethoxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine core substituted with an ethoxy and methoxy group at specific positions, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrimidine-2,4,6-triones exhibit significant antitumor and antimetastatic properties. In particular, studies have shown that compounds in this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 and MCF-7), indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine | A549 | 18.24 |

| 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine | MCF-7 | 11.46 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various studies have reported that similar pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In an agar well diffusion assay, compounds similar to 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition compared to standard antibiotics like gentamicin .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

The biological activity of 5-(4-ethoxy-3-methoxybenzylidene)pyrimidine can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis by degrading the extracellular matrix .

- Induction of Apoptosis : It has been suggested that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to bacterial death.

Q & A

Basic: What computational methods are used to predict the electronic and physicochemical properties of this compound?

Answer: Density Functional Theory (DFT) with the CAM-B3LYP/6-311G* basis set is employed to calculate HOMO-LUMO energies, ionization potential (IP), electron affinity (EA), and electronegativity (µ). The MM2 method in ChemOffice software optimizes molecular geometry, providing insights into reactivity and stability. For example, a band gap (Eg) of 4.25 eV indicates potential charge-transfer properties .

Basic: What synthetic routes are effective for preparing this compound?

Answer: The Knoevenagel condensation between barbituric acid and substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under reflux yields the benzylidene-pyrimidinetrione scaffold. Reaction conditions (solvent, temperature, molar ratios) are critical for optimizing yields (>90%) .

Intermediate: How is antiproliferative activity evaluated in cancer cell lines?

Answer: Use MTT assays on ovarian (A2780) and breast (MCF-7) cancer cell lines. EC50 values (e.g., 3.36 μM for compound 21) are calculated via dose-response curves. Compare with non-cancerous cells to assess selectivity .

Advanced: How do substituents at R1 and R2 influence STAT3 inhibitory activity?

Answer: 3D-QSAR and docking studies reveal that a 4-((4-chlorophenyl)thio)phenyl group at R2 and bulky R1 substituents (e.g., p-tolyl) enhance STAT3-DNA binding inhibition (IC50 = 2.5–3.8 μM). SPR assays validate binding affinity (KD = 10.7 µM for compound 12) .

Advanced: How to resolve contradictions between docking predictions and experimental bioactivity?

Answer: Docking on the STAT3 DNA-binding domain (DBD) correlates with activity (R² > 0.85), while SH2 domain docking does not. Use Surface Plasmon Resonance (SPR) to confirm direct binding to DBD and exclude false positives from SH2 .

Intermediate: What spectroscopic techniques confirm structural integrity?

Answer:

- 1H/13C NMR : Aromatic protons (δ 7.15–7.84 ppm) and carbonyl carbons (δ 164–168 ppm).

- IR : NH stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Elemental Analysis : Validate purity (>95%) via C, H, N composition (e.g., C22H24N2O5: C 66.65%, H 6.10%) .

Advanced: How to assess solvatochromic behavior for material science applications?

Answer: Measure UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO, hexane). Correlate λmax shifts with substituent electronic effects (e.g., methoxy vs. ethoxy groups alter π→π* transitions) .

Intermediate: What in vitro models test antifibrotic effects?

Answer: Use hepatic stellate cells (HSCs) to measure NF-κB pathway inhibition. Western blotting quantifies p65 nuclear translocation, while qPCR assesses collagen I/III expression. EC50 values <10 μM indicate potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.